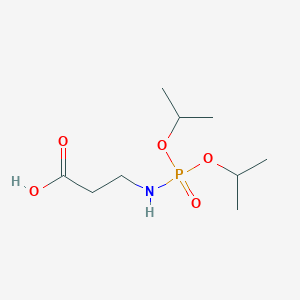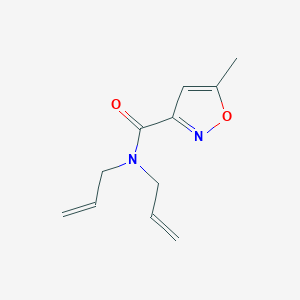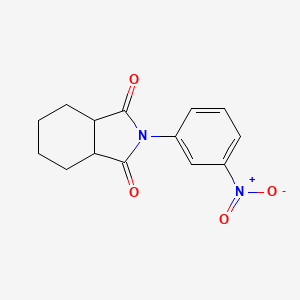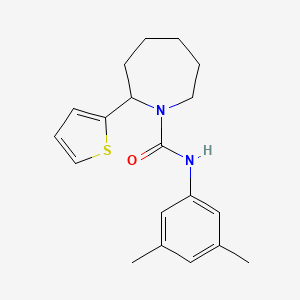
1-(4-methylbenzoyl)-4-propylpiperazine
Overview
Description
1-(4-methylbenzoyl)-4-propylpiperazine, also known as PEPAP, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to a class of compounds known as piperazines, which have been found to have a variety of biological activities.
Mechanism of Action
The mechanism of action of 1-(4-methylbenzoyl)-4-propylpiperazine is not fully understood, but it is believed to act as an agonist at the serotonin 5-HT1A receptor. This receptor is involved in the regulation of a variety of physiological processes, including mood, anxiety, and pain perception. By binding to this receptor, 1-(4-methylbenzoyl)-4-propylpiperazine may modulate its activity and influence these processes.
Biochemical and Physiological Effects:
1-(4-methylbenzoyl)-4-propylpiperazine has been found to have a variety of biochemical and physiological effects. In addition to its high affinity for the serotonin 5-HT1A receptor, it has also been found to have moderate affinity for the dopamine D2 receptor. This receptor is involved in the regulation of movement and reward, and has been implicated in a variety of neurological disorders. 1-(4-methylbenzoyl)-4-propylpiperazine may also have effects on other neurotransmitter systems, including the noradrenergic and cholinergic systems.
Advantages and Limitations for Lab Experiments
1-(4-methylbenzoyl)-4-propylpiperazine has a number of advantages for use in lab experiments. Its high affinity for the serotonin 5-HT1A receptor makes it a potentially useful tool for studying its function. It is also relatively easy to synthesize and purify, making it accessible to a wide range of researchers. However, there are also some limitations to its use. For example, its effects on other neurotransmitter systems may complicate interpretation of results, and its potential side effects on physiological processes may need to be carefully considered.
Future Directions
There are a number of future directions for research on 1-(4-methylbenzoyl)-4-propylpiperazine. One area of interest is its potential use in the treatment of psychiatric disorders, such as depression and anxiety. Its high affinity for the serotonin 5-HT1A receptor, combined with its relatively low affinity for other receptors, may make it a useful therapeutic agent. Additionally, further research may be needed to fully understand its mechanism of action and effects on other neurotransmitter systems. Overall, 1-(4-methylbenzoyl)-4-propylpiperazine has the potential to be a valuable tool for studying the function of the serotonin 5-HT1A receptor and for developing new treatments for psychiatric disorders.
Scientific Research Applications
1-(4-methylbenzoyl)-4-propylpiperazine has been studied for its potential use in a variety of scientific research applications. One area of research that has received particular attention is its potential use as a ligand for the serotonin 5-HT1A receptor. This receptor is involved in a variety of physiological processes, including mood regulation, and has been implicated in a number of psychiatric disorders. 1-(4-methylbenzoyl)-4-propylpiperazine has been found to have high affinity for this receptor, making it a potentially useful tool for studying its function.
properties
IUPAC Name |
(4-methylphenyl)-(4-propylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-3-8-16-9-11-17(12-10-16)15(18)14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGVCOQVTLFUAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylphenyl)(4-propylpiperazin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-methoxyethyl)-1-(3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)piperidine](/img/structure/B4884197.png)
![2-benzyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4884200.png)

![N-{2-[(4-ethyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}-2-phenoxyacetamide](/img/structure/B4884218.png)

![2-bromo-6-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4884237.png)
![bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl] phthalate](/img/structure/B4884245.png)



![2-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4884269.png)

![N-{3-chloro-5-[(4-chlorophenyl)sulfonyl]-4-hydroxyphenyl}-4-methylbenzenesulfonamide](/img/structure/B4884288.png)
